molecular formula C12H12INO B8231854 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone

3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone

Cat. No.: B8231854
M. Wt: 313.13 g/mol
InChI Key: LHZZUMWOJIDRJY-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexan-3-yl(3-iodophenyl)methanone is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives.

Another method involves the cyclization of 1,n-enynes and related reactions . This approach utilizes transition metal catalysis to achieve the desired bicyclic structure. Additionally, oxidative cyclopropanation and photoredox catalysis have been explored as alternative synthetic routes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product. Chromatography on silica gel is often used to isolate the major diastereoisomers .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the phenyl ring makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The iodine atom in the phenyl ring may also play a role in enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone is unique due to the position of the iodine atom in the phenyl ring. This structural difference can significantly impact its chemical reactivity and biological activity. Additionally, the specific synthetic routes and reaction conditions used to produce this compound may result in distinct properties and applications.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-3-yl-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-11-3-1-2-8(5-11)12(15)14-6-9-4-10(9)7-14/h1-3,5,9-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZZUMWOJIDRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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